molecular formula C23H24N2O4S B3311431 N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 946262-73-3

N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B3311431
CAS No.: 946262-73-3
M. Wt: 424.5 g/mol
InChI Key: IGMGNJHEEIJFQJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with methoxy and phenylthiomethyl groups, linked via an acetamide bridge to a 2-ethoxyphenyl moiety. Its structural complexity arises from the integration of sulfur-containing (phenylthio) and oxygen-containing (methoxy, ethoxy) substituents, which influence its physicochemical and pharmacological properties.

The compound’s design aligns with trends in medicinal chemistry to optimize bioactivity through heterocyclic cores and strategic substitution. For instance, the phenylthio group may enhance lipophilicity and membrane permeability, while the ethoxyphenyl moiety could modulate receptor binding or metabolic stability .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-29-21-12-8-7-11-19(21)24-23(27)15-25-14-22(28-2)20(26)13-17(25)16-30-18-9-5-4-6-10-18/h4-14H,3,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMGNJHEEIJFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives from the evidence:

Compound Key Structural Features Synthetic Yield Melting Point Reported Bioactivity Reference
Target Compound Pyridinone core, phenylthio, methoxy, ethoxyphenyl N/A N/A Not reported -
N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (8c) Quinazolinone core, chlorophenoxy, piperazinyl 52% 118–120°C Not explicitly stated; likely antimicrobial
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone core, chloro, methyl, phenyl N/A N/A InhA inhibitor (anti-tuberculosis)
N-(4-Nitrophenyl)-2-(phenylthio)acetamide (ST54-ST60 series) Phenylthio, nitro/methoxy/aminophenyl 24–42% N/A Not reported (structural analogs for screening)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolinone core, dichlorophenylmethyl N/A N/A Anticonvulsant potential
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (5.15) Pyrimidinone core, methyl, phenoxyphenyl 60% 224–226°C Not explicitly stated (anticipate enzyme modulation)

Structural and Functional Comparisons

Core Heterocycle Variations The target compound’s pyridinone core differs from the quinazolinone (e.g., compounds 8c, 1) or pyrimidinone (e.g., 5.15) cores in related derivatives. Pyridinones are less commonly reported in the evidence but share the lactam functionality critical for hydrogen bonding and target engagement . The phenylthio group in the target compound is structurally analogous to derivatives in the ST54-ST60 series , though its placement on a pyridinone ring instead of a benzene ring may alter electronic and steric properties.

Substituent Effects on Bioactivity Chlorophenoxy and Piperazinyl Groups (8c): These substituents in compound 8c are associated with antimicrobial activity, though the target compound’s ethoxyphenyl group may reduce electrophilicity and toxicity compared to chlorinated analogs . Phenylthio vs. Sulfonyl Groups: The ST54-ST60 series includes phenylthioacetamides, whereas compound 54 in features a phenylsulfonyl group. Sulfonyl groups typically increase polarity and reduce metabolic instability compared to thioethers .

Synthetic Accessibility The target compound’s synthesis likely parallels methods for ST54-ST60, where 2-(phenylthio)acetyl chloride is coupled with aryl amines . However, the pyridinone core’s synthesis may require additional steps, such as cyclization or oxidation, as seen in quinazolinone derivatives .

Biological Potential While the target compound’s bioactivity is unreported, structurally related quinazolinone acetamides (e.g., compound 1) show anticonvulsant activity , and pyridinone analogs could similarly target neurological or inflammatory pathways. The phenylthio group may confer unique redox-modulating properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

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